(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC15732869
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 2-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c9-5-7-2-1-3-8-6(7)4-7;/h6,8-9H,1-5H2;1H |
| Standard InChI Key | QRPOTAPBXFGEPL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC2NC1)CO.Cl |
Introduction
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is a compound belonging to the class of azabicyclic compounds, which are characterized by their cyclic structures containing nitrogen atoms. This specific compound features a unique bicyclic framework with a nitrogen atom integrated into a seven-membered ring, making it of significant interest in medicinal chemistry for its potential applications in drug development and biological studies.
Synthesis and Preparation
The synthesis of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride typically involves several key steps that follow established protocols in organic synthesis. These steps are designed to ensure high yields and purity of the final product. While specific synthetic routes may vary based on the reagents and conditions used, they generally involve complex organic reactions that require precise control over reaction conditions.
Synthetic Routes
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Intramolecular Cyclization: This method involves the formation of the bicyclic structure from suitable precursors.
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Use of Catalysts: Catalysts such as ruthenium(II) can facilitate the cyclization process.
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Optimization of Conditions: Reaction conditions, including temperature and solvent choice, are crucial for maximizing yield and purity.
Types of Reactions
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Substitution: Involves replacing one functional group with another.
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Oxidation: Introduces oxygen-containing functional groups.
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Reduction: Removes oxygen-containing functional groups or reduces double bonds.
Common Reagents and Conditions
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Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
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Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
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Substitution: Halogens and nucleophiles under appropriate conditions.
Biological and Pharmacological Applications
The compound's unique bicyclic structure allows for specific interactions with neurotransmitter receptors or enzymes within biological systems. These interactions can modulate receptor activities related to neurotransmission, particularly in the central nervous system.
Mechanism of Action
The mechanism primarily involves binding to specific molecular targets, which can modulate biological pathways and result in various effects. The exact targets and pathways depend on the application context.
Research Findings and Applications
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride has several notable applications in medicinal chemistry and biological studies. It serves as a valuable intermediate in the synthesis of more complex molecules and is used in studying biological pathways and mechanisms.
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